Isoflupredone acetate

Catalog No.
S530899
CAS No.
338-98-7
M.F
C23H29FO6
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflupredone acetate

CAS Number

338-98-7

Product Name

Isoflupredone acetate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H29FO6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

ZOCUOMKMBMEYQV-GSLJADNHSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Solubility

Soluble in DMSO

Synonyms

9 alpha-fluoroprednisolone 21-acetate, biorinil, biorinil, (6alpha,11beta)-isomer, isoflupredone acetate

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O

Description

The exact mass of the compound Isoflupredone acetate is 420.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Prednisolone - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Inflammatory Effects

Isoflupredone acetate possesses anti-inflammatory properties, making it a potential treatment for inflammatory diseases in cattle. Studies have investigated its effectiveness in:

  • Mastitis

    Research explores the use of isoflupredone acetate for managing inflammation associated with mastitis, an udder infection in dairy cows [1].()

  • Bronchopneumonia

    Studies assess its efficacy when combined with antibiotics for treating Mannheimia haemolytica bronchopneumonia, a respiratory infection in cattle [2]. ()

Other Research Areas

Scientific research also explores other potential applications of isoflupredone acetate:

  • Effect on Pregnancy

    Some studies investigate the safety of isoflupredone acetate during pregnancy in cattle. While some reports suggest no adverse effects on calves born to treated cows, further research is needed [3]. ()

  • Metabolic Studies

    Research examines the impact of isoflupredone acetate on energy metabolism in dairy cows during early lactation [4]. ()

Isoflupredone acetate is a synthetic glucocorticoid with notable anti-inflammatory properties. Its chemical formula is C23_{23}H29_{29}F O6_{6}, and it is classified as a small molecule. Isoflupredone acetate is primarily used in veterinary medicine, particularly for treating inflammatory conditions in large animals such as cattle. This compound is recognized for its high potency and efficacy in managing various musculoskeletal, allergic, and systemic inflammatory diseases .

  • In veterinary medicine, isoflupredone acetate acts as an anti-inflammatory medication.
  • Corticosteroids like isoflupredone acetate generally reduce inflammation by suppressing the immune system's response.
  • Isoflupredone acetate is intended for veterinary use only and should not be administered to humans.
  • Corticosteroids can have side effects in animals, so it's crucial to consult a veterinarian regarding proper use and dosage.

Please Note:

  • This analysis is based on publicly available scientific research and excludes any information on pharmaceutical development or use not directly related to the scientific properties of isoflupredone acetate.
  • Further research may be required to find detailed information on specific aspects like chemical reactions or physical properties.

Isoflupredone acetate undergoes several chemical transformations, primarily related to its functional groups. As a glucocorticoid, it can participate in reactions typical of steroid compounds:

  • Hydrolysis: Isoflupredone acetate can be hydrolyzed to yield isoflupredone and acetic acid under acidic or basic conditions.
  • Reduction: The ketone group can be reduced to an alcohol, altering its biological activity.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify its pharmacological properties.

These reactions are essential for understanding the drug's metabolism and potential interactions within biological systems .

Isoflupredone acetate exhibits significant biological activity through its mechanism as a glucocorticoid. It binds to glucocorticoid receptors, leading to:

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
  • Immunosuppressive Effects: Isoflupredone acetate modulates immune responses, making it useful in conditions where immune suppression is beneficial.
  • Metabolic Effects: The compound influences glucose metabolism, leading to increased plasma glucose levels while decreasing potassium concentrations .

In clinical studies involving dairy cows with induced mastitis, isoflupredone acetate demonstrated effects on heart rate and other physiological parameters, although it did not significantly improve milk production compared to untreated controls .

The synthesis of isoflupredone acetate typically involves multi-step organic reactions starting from steroid precursors. Key steps may include:

  • Formation of the Fluorinated Steroid Backbone: This involves introducing a fluorine atom at specific positions on the steroid nucleus.
  • Acetylation: The hydroxyl groups on the steroid are acetylated using acetic anhydride or acetyl chloride to produce isoflupredone acetate.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .

Isoflupredone acetate is predominantly used in veterinary medicine for:

  • Treating Inflammatory Conditions: It is effective in managing conditions such as arthritis and dermatitis in large animals.
  • Allergic Reactions: The compound helps alleviate symptoms associated with allergic responses.
  • Systemic Inflammatory Diseases: It is utilized in cases of severe systemic inflammation due to infections or autoimmune diseases .

Studies have shown that isoflupredone acetate interacts with various biological systems:

  • Electrolyte Imbalance: Administration can lead to hypokalemia (low potassium levels), necessitating monitoring of electrolyte balance during treatment .
  • Glucose Metabolism: Increased plasma glucose levels have been observed following administration, indicating its influence on metabolic pathways .
  • Drug Interactions: Isoflupredone acetate may interact with other medications affecting metabolic pathways or electrolyte levels, requiring careful management in clinical settings.

Isoflupredone acetate shares structural and functional similarities with several other corticosteroids. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
DexamethasoneC22_{22}H29_{29}F1_{1}O6_{6}High anti-inflammatory potency; widely used in humans.
PrednisoloneC21_{21}H26_{26}O5_{5}Commonly used for various inflammatory conditions; lower mineralocorticoid activity.
FlumethasoneC22_{22}H28_{28}F1_{1}O5_{5}Potent anti-inflammatory effects; often used in veterinary medicine.

Uniqueness of Isoflupredone Acetate:

  • Isoflupredone acetate's unique fluorinated structure contributes to its distinct pharmacological profile, particularly its high mineralocorticoid activity compared to other corticosteroids.
  • Its specific applications in veterinary medicine highlight its tailored use for large animals, differentiating it from corticosteroids primarily used in human medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

420.19481680 g/mol

Monoisotopic Mass

420.19481680 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55P9TUL75S

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

338-98-7

Wikipedia

Isoflupredone acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Trahan RA, Byron CR, Dahlgren LA, Pleasant RS, Werre SR. In vitro effects of three equimolar concentrations of methylprednisolone acetate, triamcinolone acetonide, and isoflupredone acetate on equine articular tissue cocultures in an inflammatory environment. Am J Vet Res. 2018 Sep;79(9):933-940. doi: 10.2460/ajvr.79.9.933. PubMed PMID: 30153056.
2: Knych HK, Harrison L, Chouicha N, Kass PH. Expression of inflammatory and structural matrix genes in synovial fluid following intra-articular administration of isoflupredone acetate to exercised horses. Equine Vet J. 2018 Jul;50(4):504-512. doi: 10.1111/evj.12771. Epub 2017 Nov 17. PubMed PMID: 29044706.
3: Cho SH, Park JA, Zheng W, Abd El-Aty AM, Kim SK, Choi JM, Yi H, Cho SM, Afifi NA, Shim JH, Chang BJ, Kim JS, Shin HC. Quantification of bupivacaine hydrochloride and isoflupredone acetate residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 15;1065-1066:29-34. doi: 10.1016/j.jchromb.2017.09.026. Epub 2017 Sep 19. PubMed PMID: 28946122.
4: Knych HK, Harrison LM, White A, McKemie DS. Disposition of isoflupredone acetate in plasma, urine and synovial fluid following intra-articular administration to exercised Thoroughbred horses. Drug Test Anal. 2016 Jan;8(1):141-7. doi: 10.1002/dta.1834. Epub 2015 Sep 1. PubMed PMID: 26333097.
5: Hewson J, Viel L, Caswell JL, Shewen PE, Buchanan-Smith JG. Impact of isoflupredone acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia. Am J Vet Res. 2011 Dec;72(12):1613-21. doi: 10.2460/ajvr.72.12.1613. PubMed PMID: 22126689.
6: Seifi HA, LeBlanc SJ, Vernooy E, Leslie KE, Duffield TF. Effect of isoflupredone acetate with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation. J Dairy Sci. 2007 Sep;90(9):4181-91. PubMed PMID: 17699036.
7: Coffer NJ, Frank N, Elliott SB, Young CD, van Amstel SR. Effects of dexamethasone and isoflupredone acetate on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation. Am J Vet Res. 2006 Jul;67(7):1244-51. PubMed PMID: 16817750.
8: Wagner SA, Apley MD. Pharmacodynamics of isoflupredone acetate in an endotoxin-induced mastitis model. J Dairy Sci. 2003 Mar;86(3):792-8. PubMed PMID: 12703615.
9: Lillich JD, Bertone AL, Schmall LM, Ruggles AJ, Sams RA. Plasma, urine, and synovial fluid disposition of methylprednisolone acetate and isoflupredone acetate after intra-articular administration in horses. Am J Vet Res. 1996 Feb;57(2):187-92. PubMed PMID: 8633806.
10: Mohammedsadegh M. Effect of isoflupredone acetate on pregnancy in cattle. Vet Rec. 1994 Apr 23;134(17):453. PubMed PMID: 8048222.

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